1,2,4,5-Tetrazine, 3,6-bis(ethylsulfonyl)-
Overview
Description
Preparation Methods
The synthesis of 1,2,4,5-Tetrazine, 3,6-bis(ethylsulfonyl)- typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the cycloaddition of nitriles with hydrazine derivatives, followed by sulfonation to introduce the ethylsulfonyl groups . Industrial production methods often employ microwave-assisted synthesis, solid-phase synthesis, and metal-catalyzed reactions to achieve high yields and purity .
Chemical Reactions Analysis
1,2,4,5-Tetrazine, 3,6-bis(ethylsulfonyl)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The ethylsulfonyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols. Major products formed from these reactions include sulfone derivatives, amine derivatives, and various substituted tetrazines .
Scientific Research Applications
1,2,4,5-Tetrazine, 3,6-bis(ethylsulfonyl)- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1,2,4,5-Tetrazine, 3,6-bis(ethylsulfonyl)- involves its ability to undergo rapid cycloaddition reactions with strained alkenes and alkynes. This reactivity is attributed to the electron-deficient nature of the tetrazine ring, which facilitates the formation of stable adducts with electron-rich dienophiles . The molecular targets and pathways involved in its biological applications are still under investigation, but its high reactivity and selectivity make it a promising candidate for various applications .
Comparison with Similar Compounds
1,2,4,5-Tetrazine, 3,6-bis(ethylsulfonyl)- can be compared with other nitrogen-rich heterocycles such as:
1,2,4,5-Tetrazine: The parent compound, which lacks the ethylsulfonyl groups and has different reactivity and applications.
1H-Tetrazole: A related compound with high nitrogen content, used in similar applications but with distinct chemical properties.
The uniqueness of 1,2,4,5-Tetrazine, 3,6-bis(ethylsulfonyl)- lies in its specific functional groups, which impart unique reactivity and make it suitable for specialized applications in chemistry, biology, and industry .
Properties
IUPAC Name |
3,6-bis(ethylsulfonyl)-1,2,4,5-tetrazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4O4S2/c1-3-15(11,12)5-7-9-6(10-8-5)16(13,14)4-2/h3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXZGNPPVUQPTNU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=NN=C(N=N1)S(=O)(=O)CC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80835433 | |
Record name | 3,6-Di(ethanesulfonyl)-1,2,4,5-tetrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80835433 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
832112-51-3 | |
Record name | 3,6-Di(ethanesulfonyl)-1,2,4,5-tetrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80835433 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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